Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-19(26)12-3-4-13-14(7-12)22-20(30)23(18(13)25)9-17(24)21-8-11-2-5-15-16(6-11)29-10-28-15/h2-7H,8-10H2,1H3,(H,21,24)(H,22,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHPXRIDWUKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biochemical Pathways
It is known that similar compounds can affect cell cycle progression and induce apoptosis, which are critical pathways in cancer biology.
Biochemical Analysis
Biochemical Properties
Compounds with a benzo[d][1,3]dioxol-5-ylmethyl group have been shown to exhibit potent growth inhibition properties against various human cancer cell lines
Biological Activity
Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities, especially its anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving various reagents and conditions. The synthesis typically involves:
- Starting Materials : Benzo[d][1,3]dioxole derivatives and appropriate amines.
- Reagents : Use of coupling agents and solvents such as acetonitrile.
- Yield : The synthesis has been reported to yield crystalline forms with varying purities depending on the purification methods employed.
The molecular structure includes a tetrahydroquinazoline core substituted with a benzo[d][1,3]dioxole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Mechanism of Action : The compound is believed to exert its effects through multiple pathways including the inhibition of key proteins involved in cancer cell proliferation. Studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM .
| Cell Line | IC50 Value (µM) | Standard Drug (Doxorubicin) IC50 Value (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation.
- Mitochondrial Pathway Activation : It affects mitochondrial proteins such as Bax and Bcl-2, leading to increased apoptosis .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and demonstrated their anticancer activity through similar mechanisms as described above .
- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of this compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- A comprehensive evaluation of similar compounds demonstrated their effectiveness against multiple cancer types, highlighting the potential for developing targeted therapies based on this scaffold .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s quinazoline core suggests multi-step synthesis involving cyclization of substituted thioureas or carbamates. A plausible route includes:
Step 1 : Condensation of a substituted benzodioxole amine with a thiocarbonyl precursor (e.g., via nucleophilic substitution or reductive amination).
Step 2 : Cyclization under acidic or basic conditions to form the tetrahydroquinazoline ring. Palladium-catalyzed reductive cyclization (as in nitroarene reactions) may enhance efficiency .
Step 3 : Methyl esterification at the 7-position using dimethyl carbonate or methyl iodide in the presence of a base (e.g., KCO).
- Optimization : Monitor reaction progress via HPLC or TLC (≥98% purity target) . Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (80–120°C) to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards .
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, thiocarbonyl S=O at δ 170–180 ppm in C).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~500–550 Da).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 1–10). Use dynamic light scattering (DLS) to detect aggregation. If discrepancies exist, verify solvent purity (e.g., anhydrous DMSO vs. hydrated) and temperature control .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the methyl ester or thiocarbonyl group) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding between the thiocarbonyl group and conserved lysine residues.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- SAR Analysis : Compare with analogs (e.g., replacing benzodioxole with phenyl groups) to map pharmacophore requirements .
Q. What experimental designs are recommended to investigate the compound’s metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Isotope Labeling : Synthesize C-labeled methyl ester to track demethylation pathways.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s photostability?
- Methodological Answer :
- Controlled Irradiation : Expose to UV (254 nm) and visible light (450 nm) in quartz cuvettes. Monitor degradation via UV-Vis spectroscopy (λmax ~280–320 nm) .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to determine if degradation is ROS-mediated.
- X-Ray Crystallography : Compare crystal packing before/after irradiation to identify structural vulnerabilities (e.g., thiocarbonyl group alignment) .
Safety and Handling
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with activated charcoal or vermiculite. Avoid water to prevent thiocarbonyl hydrolysis .
- Waste Disposal : Collect in sealed containers labeled "sulfur-containing waste" for incineration.
Advanced Synthesis Challenges
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones.
- Chiral Resolution : Employ HPLC with a Chiralpak AD-H column and hexane/isopropanol mobile phase.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
